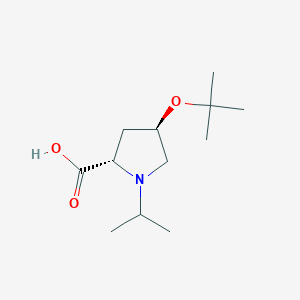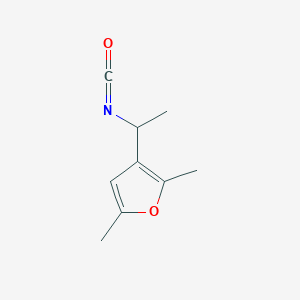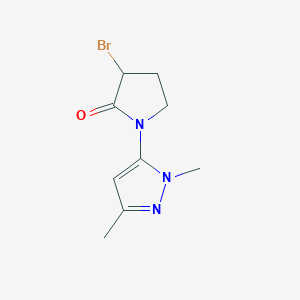amine CAS No. 99178-30-0](/img/structure/B1524895.png)
[2-(Piperidin-1-yl)ethyl](propyl)amine
Vue d'ensemble
Description
“2-(Piperidin-1-yl)ethylamine” is a chemical compound with the IUPAC name N-[2-(1-piperidinyl)ethyl]-1-propanamine . It has a molecular weight of 170.3 and is in liquid form . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine-containing compounds is common in the pharmaceutical industry .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
“2-(Piperidin-1-yl)ethylamine” is a liquid at room temperature . It has a molecular weight of 170.3 .Applications De Recherche Scientifique
Anticancer Potential
Research has explored the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promise as anticancer agents. These compounds were tested for their anticancer potential and some exhibited strong activity, suggesting potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Piperidine Synthesis
Piperidines, prevalent in medicines, have been synthesized from propargyl amines and cyclopropanes using Zn(II) catalysis. This process includes a tandem cyclopropane ring-opening/Conia-ene cyclization, presenting an efficient method for producing functionalized piperidines (Lebold et al., 2009).
Chiral Piperidine Synthesis
A novel method for the enantioselective synthesis of chiral piperidines from acyclic amines has been developed. This process, involving a radical-mediated δ C-H cyanation, is crucial for producing chiral piperidines, which are significant in medicinal chemistry (Zhang et al., 2019).
Aminolysis Studies
Aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including piperidine derivatives, has been studied. This research contributes to understanding the reaction mechanisms and the effect of amine nature on reactivity (Um et al., 2009).
Synthesis of trans-2,4-Disubstituted Piperidines
Research has proposed a strategy for synthesizing trans-2,4-disubstituted piperidines, applied to the preparation of CCR3 antagonists. This includes the use of commercial (R)-epichlorohydrin and diastereoselective hydrogenation processes (Kauffman et al., 2006).
Ziegler-Natta Catalysts
A study examined the role of amines, including piperidine derivatives, in Ziegler-Natta catalysts for propylene polymerization. This research highlights the potential of amines in modifying the productivity and isotactic fraction in polymer synthesis (Sacchi et al., 1988).
Enantioselective Synthesis Approaches
Enantioselective synthesis of chiral piperidines from acyclic amines via radical-mediated δ C-H cyanation has been explored, presenting a novel approach for synthesizing stereoselective piperidines (Zhang et al., 2019).
Piperidin-4-ones Synthesis
A formal [4 + 2] synthesis approach for piperidin-4-ones from secondary amines via gold catalysis has been achieved. This method is selective and demonstrates moderate to excellent diastereoselectivities, useful in alkaloid synthesis (Cui et al., 2009).
CO2 Capture Applications
Piperazine, a related compound, has been studied for its resistance to thermal degradation and oxidation in carbon dioxide capture. This research offers insights into the potential use of similar compounds in environmental applications (Freeman et al., 2010).
DNA Strand Breakage Mechanism
Studies on piperidine have provided insights into the mechanism of DNA strand breakage at sites of N7-alkylguanines, contributing to a better understanding of DNA damage and sequencing methodologies (Mattes et al., 1986).
Safety And Hazards
Orientations Futures
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
N-(2-piperidin-1-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-6-11-7-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMUTQHXFNNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304586 | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Piperidin-1-yl)ethyl](propyl)amine | |
CAS RN |
99178-30-0 | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99178-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)




![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)

